molecular formula C16H17ClN4O2S B11414232 N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11414232
M. Wt: 364.9 g/mol
InChI Key: RUWSZHOKQCTVPN-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by:

  • Core structure: A pyrimidine ring substituted at the 5-position with chlorine and at the 2-position with a propylsulfanyl group.
  • Carboxamide linkage: The 4-position of the pyrimidine is connected to a 4-(acetylamino)phenyl group via a carboxamide bridge.

Properties

Molecular Formula

C16H17ClN4O2S

Molecular Weight

364.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H17ClN4O2S/c1-3-8-24-16-18-9-13(17)14(21-16)15(23)20-12-6-4-11(5-7-12)19-10(2)22/h4-7,9H,3,8H2,1-2H3,(H,19,22)(H,20,23)

InChI Key

RUWSZHOKQCTVPN-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-2-Propylsulfanyl-Pyrimidine

The synthesis begins with the preparation of 4-chloro-2-propylsulfanyl-pyrimidine, a key intermediate. As demonstrated in the synthesis of analogous compounds, this step involves:

  • Alkylation of 2-thiopyrimidine : Reaction of 2-mercaptopyrimidine with propyl bromide in the presence of a base such as potassium carbonate.

  • Chlorination : Treatment with phosphoryl chloride (POCl₃) to introduce the chloro group at position 4.

Reaction Conditions :

  • Propyl bromide (1.5 equiv), K₂CO₃ (2 equiv), ethanol, 80°C, 3 hours.

  • POCl₃ (3 equiv), methylene chloride, reflux, 6 hours.

Yield : ~85% after purification.

Conversion to Pyrimidine-4-Carboxylic Acid

The chloro group at position 4 is replaced with a carboxylic acid via hydrolysis:

  • Hydrolysis : Treatment with aqueous NaOH (10%) at 100°C for 4 hours, followed by acidification with HCl to pH 3–4.

Intermediate : 5-Chloro-2-propylsulfanyl-pyrimidine-4-carboxylic acid.
Yield : ~67%.

Formation of the Carboxamide

The carboxylic acid is converted to the carboxamide using 4-acetamidoaniline:

  • Activation : Reaction with thionyl chloride (SOCl₂) to form the acid chloride.

  • Coupling : Treatment with 4-acetamidoaniline in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

Reaction Conditions :

  • SOCl₂ (2 equiv), reflux, 2 hours.

  • 4-Acetamidoaniline (1.1 equiv), TEA (1.5 equiv), THF, 0°C to room temperature, 12 hours.

Yield : ~72%.

Synthetic Route 2: Pyrimidine Ring Construction via Cyclization

Thiourea-Based Cyclization

A cyclocondensation approach builds the pyrimidine ring with pre-installed substituents:

  • Reactants : Thiourea, dimethyl malonate, and propyl bromide.

  • Conditions : Sodium methoxide in methanol, 80°C, 6 hours.

Intermediate : 2-(Propylthio)pyrimidine-4,6-diol.
Yield : ~90%.

Nitration and Chlorination

  • Nitration : Treatment with nitric acid in acetic acid introduces a nitro group at position 5.

  • Chlorination : Reaction with POCl₃ replaces hydroxyl groups at positions 4 and 6 with chlorine.

Intermediate : 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine.
Yield : ~75%.

Reduction and Carboxamide Formation

  • Nitro Reduction : Catalytic hydrogenation (H₂, Fe powder) converts the nitro group to amine.

  • Oxidation and Amidation : The amine is oxidized to a carboxylic acid, followed by coupling with 4-acetamidoaniline.

Challenges : Regioselective oxidation of the amine without disturbing the chloro and propylsulfanyl groups requires careful optimization.

Carboxamide Group Introduction Strategies

Direct Coupling via Acid Chloride

  • Advantages : High reactivity of acid chlorides ensures efficient amide bond formation.

  • Limitations : Sensitivity to moisture necessitates anhydrous conditions.

Cyanopyrimidine Hydrolysis

  • Alternative Route : 2-Cyanopyrimidine intermediates are hydrolyzed to carboxylic acids using strong bases (e.g., NaOH) and subsequently amidated.

  • Example : 5-Benzyloxy-2-cyanopyrimidine → 5-hydroxy pyrimidine-2-carboxylic acid → carboxamide.

Yield : ~67% over two steps.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Starting Material CostModerateLow
Step Count35
Overall Yield~55%~45%
Key ChallengeAcid chloride stabilityNitro group reduction selectivity

Route 1 is preferred for industrial-scale production due to fewer steps and higher yields, whereas Route 2 offers flexibility in intermediate functionalization.

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Solvent : Ethanol and methylene chloride are cost-effective but pose environmental concerns. Switching to cyclopentyl methyl ether (CPME) improves sustainability.

  • Catalysts : CuI/1,10-phenanthroline systems enhance coupling reactions but require strict stoichiometric control.

Byproduct Management

  • Chlorination Byproducts : HCl gas neutralization with NaHCO₃ minimizes corrosion.

  • Nitro Reduction : Fe powder filtration and methanol washing improve purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogs from the provided evidence:

Compound Name Substituent at Pyrimidine-2 Carboxamide-Linked Group Molecular Weight (g/mol) Key Features
N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide (Target) Propylsulfanyl 4-(Acetylamino)phenyl ~393.9 (estimated) Acetylamino group enhances solubility; propylsulfanyl increases lipophilicity
5-Chloro-N-(4-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide Propylsulfanyl 4-Chlorophenyl 380.3 Chlorophenyl group improves metabolic stability; lower polarity
5-Chloro-2-(isopropylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide Isopropylsulfanyl 4-(Sulfamoylphenyl with methylpyrimidinyl) ~489.9 (estimated) Sulfamoyl linker introduces polarity; isopropylsulfanyl enhances steric bulk
5-Chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide Ethylsulfanyl 2-(4-Sulfamoylphenyl)ethyl 400.9 Ethylsulfanyl reduces steric hindrance; sulfamoylphenyl ethyl enhances solubility
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Phenyl 2-Fluorophenyl and 4-methoxyphenyl Not reported Fluorine and methoxy groups improve bioavailability; aminomethyl linker

Crystallographic and Conformational Insights

  • Dihedral Angles and Planarity: In analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine , the pyrimidine ring exhibits dihedral angles of 12.8°–86.1° with substituent planes, influencing molecular packing and intermolecular interactions.
  • Hydrogen Bonding: The target compound’s acetylamino group may participate in intramolecular N–H⋯O bonds, similar to the N–H⋯N bonds observed in fluorophenyl derivatives .

Biological Activity

N-[4-(Acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H14ClN5OS3
  • Molecular Weight : 387.9 g/mol
  • IUPAC Name : 5-chloro-N-(4-acetamidophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

The compound features a pyrimidine ring substituted with a carboxamide group, a chlorine atom, and two sulfanyl groups, which contribute to its biological activity.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The presence of the thiadiazole and pyrimidine rings enables the compound to bind effectively to active sites of enzymes, modulating their activity. This mechanism is critical for its potential applications in treating various diseases, particularly in oncology and infectious diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance:

  • In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In one study, IC50 values were reported as follows:
    Cell LineIC50 (µM)
    MCF-70.09
    A5490.03

These results suggest that the compound can inhibit cancer cell proliferation effectively.

Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor. Research indicates that it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:

  • CDK Inhibition : Compounds similar to this compound have demonstrated potent inhibition against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Study on Anticancer Activity : A recent investigation assessed the effectiveness of various pyrimidine derivatives against multiple cancer types. The study found that compounds with similar structures exhibited promising anticancer properties, supporting further exploration of this compound.
  • Enzyme Interaction Analysis : Another study focused on the interaction of this compound with CDKs, revealing that it could induce significant G2/M phase arrest in treated cells, highlighting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the key synthetic routes for N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential functionalization of the pyrimidine core. A common route starts with halogenation at the 5-position, followed by thioether formation at the 2-position using propylthiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The 4-carboxamide group is introduced via coupling reactions, such as using HATU or EDCI with 4-acetamidoaniline. Key optimizations include:

  • Catalyst selection : Palladium or copper catalysts improve cross-coupling efficiency for aryl substitutions .
  • Temperature control : Maintaining 60–80°C during thioether formation minimizes side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., propylsulfanyl protons at δ 1.5–2.0 ppm; acetyl group at δ 2.1 ppm) .
  • X-ray crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., acetylamino-phenyl plane at ~12° relative to the core), critical for confirming stereoelectronic effects .
  • IR spectroscopy : Validate carbonyl stretches (C=O at ~1670 cm⁻¹ for the carboxamide group) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

Contradictions often arise from assay-specific conditions (e.g., cell line variability, solubility limits). Methodological strategies include:

  • Orthogonal assays : Cross-validate activity using biochemical (e.g., enzyme inhibition) and cell-based (e.g., proliferation assays) platforms .
  • Solubility optimization : Use co-solvents (DMSO ≤0.1%) or lipid-based formulations to ensure consistent bioavailability .
  • Structural analysis : Compare activity trends with analogs (e.g., methyl vs. propylsulfanyl groups) to identify substituent-dependent effects .

Q. How can systematic modification of the propylsulfanyl and acetylamino groups inform structure-activity relationship (SAR) studies?

  • Propylsulfanyl modifications : Replace with shorter (methyl) or bulkier (benzyl) thioethers to assess steric/electronic effects on target binding. For example, bulkier groups may enhance hydrophobic interactions but reduce solubility .
  • Acetylamino substitutions : Introduce electron-withdrawing groups (e.g., nitro) or bioisosteres (e.g., trifluoroacetyl) to modulate hydrogen-bonding capacity. Activity shifts in kinase inhibition assays can pinpoint critical binding motifs .
  • Analytical correlation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity predictions .

Q. What strategies are recommended for analyzing the metabolic stability and in vivo pharmacokinetics of this compound in preclinical models?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., propylsulfanyl to sulfoxide) .
  • Pharmacokinetic profiling : Administer via intravenous/oral routes in rodents; quantify plasma concentrations using LC-MS/MS. Key parameters:
    • Half-life (t₁/₂) : Adjust dosing frequency based on elimination rates.
    • Bioavailability : Improve via prodrug strategies (e.g., esterification of the carboxamide) .
  • Tissue distribution : Radiolabel the compound (e.g., 14^{14}C) to track accumulation in target organs .

Methodological Notes

  • Data contradiction analysis : Use meta-analysis frameworks to integrate results from disparate studies, focusing on variables like pH, temperature, and assay sensitivity .
  • Advanced characterization : Pair dynamic NMR with molecular dynamics simulations to study conformational flexibility in solution .

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